molecular formula C11H13ClO2 B15278660 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B15278660
M. Wt: 212.67 g/mol
InChI Key: HTAYAYRJJANSKD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound known for its unique chemical structure and properties. It features a chloro-substituted phenyl ring and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its structural features allow for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3

InChI Key

HTAYAYRJJANSKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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